molecular formula C7H7N3S2 B1455170 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153981-17-9

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B1455170
CAS RN: 1153981-17-9
M. Wt: 197.3 g/mol
InChI Key: RADVHDWAXMKBGG-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiophene ring and a thiadiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiadiazole is a type of diazole with two nitrogen atoms and one sulfur atom in a five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and its functional groups .

Scientific Research Applications

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine has been used in a range of scientific research applications, including chemistry, biochemistry, pharmacology, and material science. It has been used as a catalyst for organic reactions, as a reagent in the synthesis of other compounds, and as a ligand for the coordination of metal ions. It has also been used as a therapeutic agent for treating a range of medical conditions, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

Target of Action

It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.

Mode of Action

It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.

Biochemical Pathways

Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.

Result of Action

The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect

Advantages and Limitations for Lab Experiments

The use of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and purify, and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic, and can be used in a variety of experiments. However, one of the main limitations is that it is not very soluble in water, and thus can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine in scientific research. One potential direction is the development of new therapeutic agents based on this compound, which could be used to treat a range of medical conditions. Additionally, further research could be carried out to explore the biochemical and physiological effects of this compound, and to identify new applications for this compound. Finally, further research could be carried out to explore the mechanism of action of this compound, and to develop new synthetic methods for its production.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some thiophene and thiadiazole derivatives can be harmful if inhaled, in contact with skin, or if swallowed .

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVHDWAXMKBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

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